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Compound of Interest

Compound Name: Citronellyl phenylacetate

Cat. No.: B1605456 Get Quote

Citronellyl phenylacetate is a widely utilized ester in the fragrance and flavor industries,

prized for its smooth, rosy, and sweet aromatic profile.[1][2] While its primary application is

organoleptic, every chemical compound introduced to consumers possesses a spectrum of

potential biological interactions. Understanding these interactions is paramount for safety

assessment, mechanistic insight, and exploring novel applications. Traditional wet-lab

screening, while indispensable, can be resource-intensive. In-silico modeling offers a powerful,

predictive framework to investigate the molecular interactions of compounds like citronellyl
phenylacetate with biological systems, providing a cost-effective and ethically sound approach

to generate testable hypotheses.[3]

This guide provides a comprehensive, technically-grounded walkthrough of the in-silico

methodologies used to characterize the potential bioactivity of citronellyl phenylacetate. We

will move beyond a simple listing of steps to explain the causality behind experimental choices,

emphasizing a self-validating workflow. This document will serve as a practical manual for

researchers aiming to dissect the interactions of small molecules with protein targets, from

initial binding prediction to assessing dynamic stability and pharmacokinetic profiles.

Section 1: Physicochemical Profile of the Ligand
Before any computational analysis, a thorough understanding of the molecule of interest is

essential. Citronellyl phenylacetate (CPA) is an ester formed from citronellol and phenylacetic

acid. Its key properties, sourced from authoritative chemical databases, are summarized below.

[4][5][6]
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Property Value Source

IUPAC Name
3,7-dimethyloct-6-enyl 2-

phenylacetate
PubChem[4]

CAS Number 139-70-8 The Good Scents Company[2]

Molecular Formula C18H26O2 PubChem[4]

Molecular Weight 274.4 g/mol PubChem[4]

SMILES
CC(CCC=C(C)C)CCOC(=O)C

C1=CC=CC=C1
BOC Sciences[6]

XLogP3 5.4 PubChem[4]

Topological Polar Surface Area 26.3 Å² PubChem[4]

Rotatable Bond Count 9 ECHEMI[5]

These parameters are not merely descriptive; they are the foundational inputs for subsequent

modeling. The high XLogP3 value, for instance, suggests significant lipophilicity, which has

implications for membrane permeability and potential hydrophobic interactions with protein

targets.

Section 2: The In-Silico Modeling Workflow: A
Strategic Overview
The in-silico investigation of a small molecule is a multi-stage process designed to build a

comprehensive picture of its potential bioactivity. Each stage informs the next, creating a logical

cascade from broad screening to detailed dynamic analysis. This integrated approach,

combining molecular docking, molecular dynamics, and ADMET profiling, ensures a robust

evaluation.[3][7]
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Caption: Overall in-silico workflow from preparation to analysis.

Section 3: Molecular Docking - Predicting the Initial
"Handshake"
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it

interacts with a target protein.[8] It functions as a computational "screening" to identify plausible

binding modes and rank-order potential interactions based on scoring functions, which estimate

the free energy of binding.

Authoritative Grounding: The Choice of Target
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For a fragrance molecule like CPA, a logical primary target class is the human Olfactory

Receptors (hORs). However, many fragrance molecules are also investigated for their potential

to cause skin sensitization through off-target interactions, such as binding to Human Leukocyte

Antigen (HLA) molecules.[9] For this guide, we will proceed with a hypothetical hOR as our

target to illustrate the core protocol. The principles described are transferable to any protein

target.

Experimental Protocol: Molecular Docking with
AutoDock Vina
This protocol outlines the steps for docking Citronellyl Phenylacetate into a prepared receptor

structure using the widely adopted AutoDock Vina software.[8][10]

1. Ligand Preparation:

Objective: To obtain a 3D structure of CPA and convert it into the required PDBQT format,
which includes atomic charges and rotatable bond information.
Step 1: Download the 3D conformer of Citronellyl Phenylacetate (CID 8767) from the
PubChem database in SDF format.[4]
Step 2: Use a molecular editing tool like Open Babel to convert the SDF file to PDB format.
This step is crucial for compatibility with molecular modeling suites.
Step 3: Load the PDB file into AutoDock Tools (ADT). ADT will automatically compute
Gasteiger charges and identify the rotatable bonds, which are critical for flexible ligand
docking.
Step 4: Save the processed ligand as CPA.pdbqt.

2. Receptor Preparation:

Objective: To clean a protein structure from the Protein Data Bank (PDB) and prepare it for
docking.
Step 1: Download the crystal structure of the target receptor (e.g., a representative hOR
model) from the RCSB PDB.
Step 2: Using a visualization tool like PyMOL or ChimeraX, remove all non-essential
molecules, including water, ions, and any co-crystallized ligands. This ensures the docking
simulation focuses only on the protein-ligand interaction of interest.
Step 3: Load the cleaned receptor PDB file into ADT.
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Step 4: Add polar hydrogens and compute Gasteiger charges for the protein. This step is
vital for accurately modeling electrostatic interactions.
Step 5: Save the processed receptor as receptor.pdbqt.

3. Grid Box Definition:

Objective: To define the specific three-dimensional space on the receptor where Vina will
search for binding poses.
Rationale: Focusing the search on a known or predicted binding pocket dramatically
increases computational efficiency and accuracy. If the binding site is unknown, a "blind
docking" approach with a grid box encompassing the entire protein can be used.
Step 1: In ADT, identify the coordinates of the active site. This can be based on the location
of a co-crystallized ligand or predicted by pocket-finding algorithms.
Step 2: Center the grid box on these coordinates and adjust the dimensions (in Ångströms)
to ensure it fully encloses the binding site.

4. Running the Docking Simulation:

Objective: To execute the docking algorithm using a configuration file.
Step 1: Create a text file named conf.txt containing the following information: receptor =
receptor.pdbqt ligand = CPA.pdbqt center_x = [your_x_coordinate] center_y =
[your_y_coordinate] center_z = [your_z_coordinate] size_x = [your_x_dimension] size_y =
[your_y_dimension] size_z = [your_z_dimension] out = docking_results.pdbqt
Step 2: Run AutoDock Vina from the command line: vina --config conf.txt --log
docking_log.txt

Visualization: Molecular Docking Workflow
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Caption: Core stages of a molecular dynamics simulation.

Section 5: ADMET Profiling - Predicting Drug-
Likeness and Safety
A compound's efficacy is not solely determined by its binding affinity. Its Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its overall
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biological effect and safety profile. [11][12]In-silico ADMET prediction provides an early warning

system for potential liabilities.

Experimental Protocol: ADMET Prediction with Online
Tools
Web-based platforms like SwissADME and pkCSM leverage large datasets and machine

learning models to predict a wide range of pharmacokinetic properties from a simple molecular

structure. [13][14] 1. Input:

Copy the SMILES string for Citronellyl Phenylacetate:
CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1.

2. Execution:

Paste the SMILES string into the input field of the SwissADME web server and run the
prediction.

3. Analysis of Key Parameters:

Physicochemical Properties: Verify molecular weight, logP, etc.
Lipophilicity: Note the high consensus Log P value, confirming its fatty nature.
Water Solubility: Check the predicted solubility class (e.g., poorly soluble), which is expected
for a lipophilic molecule.
Pharmacokinetics: Look for predictions on gastrointestinal (GI) absorption and blood-brain
barrier (BBB) permeation.
Drug-likeness: Evaluate compliance with filters like Lipinski's Rule of Five. A compound with
more than one violation may have poor oral bioavailability.
Medicinal Chemistry: Identify any potential problematic fragments (e.g., PAINS - Pan-Assay
Interference Compounds).

Data Presentation: Predicted ADMET Profile for CPA
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ADMET Parameter
Predicted Value /
Assessment

Implication

Gastrointestinal (GI)

Absorption
High

Likely to be absorbed if

ingested.

Blood-Brain Barrier (BBB)

Permeant
Yes

Potential to cross into the

central nervous system.

CYP Inhibitor (e.g., CYP2D6) Yes/No (Varies by isoform)
Potential for drug-drug

interactions.

Lipinski's Rule of Five 1 Violation (LogP > 5)

Generally good "drug-like"

properties, but high lipophilicity

is noted.

Bioavailability Score 0.55

Represents a reasonable

probability of having drug-like

pharmacokinetics.

PAINS Alerts 0 alerts
No known promiscuous-

binding fragments detected.

(Note: These values are illustrative based on typical predictions for this class of molecule from

tools like SwissADME.)

Conclusion: Synthesizing a Predictive Molecular
Portrait
This guide has outlined a rigorous, multi-faceted in-silico strategy to investigate the molecular

interactions of Citronellyl Phenylacetate. By systematically applying molecular docking,

molecular dynamics simulations, and ADMET profiling, researchers can construct a detailed,

predictive model of a small molecule's potential bioactivity.

Docking provides the initial hypothesis of binding mode and affinity.

MD simulations validate this hypothesis, assessing the stability and dynamic nature of the

interaction over time.
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ADMET prediction contextualizes these findings within a broader pharmacokinetic and safety

framework.

This integrated computational approach does not replace experimental validation but rather

enhances it, enabling scientists to prioritize resources, design more targeted experiments, and

ultimately accelerate the journey from molecular structure to biological understanding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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